molecular formula C13H18N4O4 B2879539 N1-(5-methylisoxazol-3-yl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide CAS No. 899978-18-8

N1-(5-methylisoxazol-3-yl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide

Cat. No.: B2879539
CAS No.: 899978-18-8
M. Wt: 294.311
InChI Key: PDSZSHZMTXOOMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(5-methylisoxazol-3-yl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide is a high-purity chemical compound designed for research and development applications. This molecule features a hybrid structure incorporating a 5-methylisoxazole ring and a 2-oxopyrrolidine group, linked by an oxalamide bridge. The 2-oxopyrrolidine scaffold is a recognized privileged structure in medicinal chemistry and has been identified in compounds that demonstrate significant biological activity, particularly as activators of the Nrf-2 antioxidant signaling pathway . Activation of the Nrf-2 pathway is a key therapeutic strategy for combating oxidative stress, which is implicated in various dermatological disorders and chronic inflammatory conditions . The presence of the isoxazole ring further enhances the potential of this compound as a valuable scaffold for drug discovery, as this heterocycle is commonly found in molecules with diverse pharmacological properties. Researchers can utilize this compound as a key intermediate or building block in the synthesis of novel bioactive molecules, or as a tool compound for investigating pathways related to cellular antioxidant response and inflammation. The product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Handling and Safety: Consult the Safety Data Sheet for detailed handling and hazard information. This product is for laboratory research use only and is not classified as a pharmaceutical or cosmetic ingredient. It is not for human or veterinary use.

Properties

IUPAC Name

N'-(5-methyl-1,2-oxazol-3-yl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O4/c1-9-8-10(16-21-9)15-13(20)12(19)14-5-3-7-17-6-2-4-11(17)18/h8H,2-7H2,1H3,(H,14,19)(H,15,16,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDSZSHZMTXOOMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C(=O)NCCCN2CCCC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(5-methylisoxazol-3-yl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide typically involves multiple steps, starting with the preparation of the isoxazole and pyrrolidinone intermediates. The isoxazole ring can be synthesized through a cyclization reaction involving a nitrile oxide and an alkyne. The pyrrolidinone moiety is often prepared via the cyclization of a γ-amino acid derivative. These intermediates are then coupled using an oxalyl chloride-mediated reaction to form the final oxalamide structure.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors for the cyclization steps and the employment of high-throughput screening to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N1-(5-methylisoxazol-3-yl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The isoxazole ring can be oxidized to form corresponding oxides.

    Reduction: The pyrrolidinone moiety can be reduced to form pyrrolidine derivatives.

    Substitution: The oxalamide linkage can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products Formed

    Oxidation: Formation of isoxazole oxides.

    Reduction: Formation of pyrrolidine derivatives.

    Substitution: Formation of substituted oxalamides.

Scientific Research Applications

N1-(5-methylisoxazol-3-yl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and neuroprotective effects.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N1-(5-methylisoxazol-3-yl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide involves its interaction with specific molecular targets and pathways. The isoxazole ring is known to interact with enzyme active sites, potentially inhibiting their activity. The pyrrolidinone moiety can interact with neurotransmitter receptors, modulating their function. The oxalamide linkage may facilitate binding to proteins, altering their conformation and activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Oxalamide derivatives are studied for diverse applications, including kinase inhibition, neurotransmitter receptor modulation, and antimicrobial activity.

Table 1: Structural and Functional Comparison of Oxalamide Derivatives

Compound Name N1 Substituent N2 Substituent Key Features Potential Applications
Target Compound 5-Methylisoxazol-3-yl 3-(2-Oxopyrrolidin-1-yl)propyl - Isoxazole (electron-deficient heterocycle)
- Pyrrolidinone (lactam)
Kinase inhibition, CNS targets
N1-{3-[4-(2,3-Dichlorophenyl)piperazin-1-yl]propyl}-N2-(5-methyl-1H-pyrazol-3-yl)oxalamide 5-Methyl-1H-pyrazol-3-yl 3-[4-(2,3-Dichlorophenyl)piperazin-1-yl]propyl - Pyrazole (H-bond donor/acceptor)
- Piperazine (basic amine)
- Dichlorophenyl (hydrophobic)
Dopamine receptor modulation
N1-(2-Fluorophenyl)-N2-(2-morpholinoethyl)oxalamide 2-Fluorophenyl 2-Morpholinoethyl - Aromatic fluorination
- Morpholine (polar, water-solubilizing)
Antibacterial agents
N1-(Benzothiazol-2-yl)-N2-(3-(dimethylamino)propyl)oxalamide Benzothiazol-2-yl 3-(Dimethylamino)propyl - Benzothiazole (planar, π-stacking)
- Dimethylamino (cationic at physiological pH)
Anticancer candidates

Structural and Electronic Differences

  • Heterocyclic N1 Groups :

    • The target compound ’s 5-methylisoxazole provides an electron-deficient aromatic system with an oxygen atom, enabling dipole interactions and π-stacking. In contrast, the pyrazole in the dichlorophenyl-piperazine analog (Table 1, Row 2) offers two adjacent nitrogen atoms, enhancing hydrogen-bonding capacity .
    • Fluorophenyl (Row 3) and benzothiazole (Row 4) substituents prioritize hydrophobic interactions and planar stacking, respectively.
  • Comparatively, the piperazine-dichlorophenyl chain (Row 2) combines basicity (protonatable amine) with lipophilicity, favoring blood-brain barrier penetration . Morpholine (Row 3) and dimethylamino (Row 4) groups enhance solubility but may reduce metabolic stability due to oxidative susceptibility.

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